molecular formula C13H12F3N3O B2731674 1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile CAS No. 2034416-61-8

1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile

Cat. No.: B2731674
CAS No.: 2034416-61-8
M. Wt: 283.254
InChI Key: GGOPIKIEKOUGTK-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a nicotinamide core, a common pharmacophore in bioactive molecules, substituted with a lipophilic and electron-withdrawing trifluoromethyl group. This group is widely utilized to enhance a compound's metabolic stability, membrane permeability, and binding affinity . The molecule also contains a piperidine ring bearing a carbonitrile group, a functional group that can serve as a versatile handle for further chemical synthesis or as a key component in molecular recognition . Compounds with the 6-(trifluoromethyl)nicotinoyl motif are recognized as valuable intermediates and building blocks in organic synthesis . The specific structure of this compound suggests its potential application as a precursor in the development of molecules that target enzymes and receptors. For instance, similar trifluoromethyl-substituted heterocycles are investigated as inhibitors for various biological targets, such as dihydroorotate dehydrogenase (DHODH) for antimalarial research and vascular endothelial growth factor receptor-2 (VEGFR-2) in anticancer drug discovery . Researchers can leverage this chemical as a sophisticated starting material to accelerate the synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c14-13(15,16)11-2-1-10(8-18-11)12(20)19-5-3-9(7-17)4-6-19/h1-2,8-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOPIKIEKOUGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the nicotinoyl precursor. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimized reaction conditions and large-scale equipment to produce the compound efficiently.

Chemical Reactions Analysis

1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile is widely used in scientific research due to its unique properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is explored for its potential therapeutic effects, including its role in drug synthesis and development. The compound’s stability and reactivity make it suitable for various industrial applications, such as catalyst development and material science.

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, influencing various biological pathways. The piperidine moiety contributes to its pharmacokinetic properties, allowing it to exert its effects efficiently . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents Key Properties
This compound Piperidine-4-carbonitrile + nicotinoyl -CF₃ at pyridine 6-position High lipophilicity; potential kinase inhibition
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile () Piperidine-4-carbonitrile -CF₃ at phenyl 4-position 88% synthetic yield; phenyl group enhances rigidity
1-(5-Aminopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile () Piperidine-4-carbonitrile -CF₃ at phenyl 4-position + aminopentyl chain Improved solubility due to amine group; used in late-stage functionalization
2-[[6-(3,3-Difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile () Pyridine-4-carbonitrile Difluoropyrrolidine + oxetanyl-piperidine Enhanced metabolic stability; triazole core for target engagement

Key Observations:

Trifluoromethyl Positioning : The -CF₃ group in the target compound is on the pyridine ring, whereas analogues like 1-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile place it on a phenyl group. This difference impacts electronic effects and binding affinity .

Carbonitrile Placement : All compounds retain the carbonitrile group, which likely contributes to hydrogen-bonding interactions with biological targets.

Solubility Modifications: The addition of polar groups (e.g., aminopentyl in ) improves aqueous solubility compared to the more lipophilic target compound .

Key Observations:

  • The target compound’s synthesis likely mirrors methods in and , utilizing coupling reactions between acyl chlorides and piperidine derivatives.
  • Higher yields (e.g., 88% in ) are achieved with palladium-catalyzed cross-coupling, whereas late-stage modifications () may require additional purification steps .

Key Observations:

  • The target compound’s nicotinoyl group may mimic ATP’s adenine moiety, enabling kinase inhibition, similar to trisubstituted pyrimidines in .
  • Structural analogues with triazole cores () exhibit divergent mechanisms, highlighting the role of heterocycle choice in target selectivity .

Biological Activity

1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The trifluoromethyl group and the piperidine ring structure contribute to its unique pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13H12F3N3O
  • Molecular Weight: 283.25 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may act by inhibiting specific enzymes involved in cancer cell proliferation and inflammation.
  • Cellular Pathway Modulation: It is believed to modulate pathways such as NF-κB and MAPK, which are critical in inflammatory responses and cancer progression.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, trifluoromethyl-substituted derivatives have shown enhanced anti-tumor effects due to their ability to induce apoptosis in cancer cells. The mechanism often involves:

  • Inhibition of Bcl-2: This leads to increased levels of pro-apoptotic factors like Bax.
  • Activation of Caspases: Promoting the apoptotic pathway.

A comparative analysis of IC50 values for related compounds demonstrates the efficacy of trifluoromethyl substitutions:

CompoundIC50 (µM)Cancer Cell Line
Compound A5.85MCF-7
Compound B4.53A549
This compoundTBDTBD

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 through the inhibition of NF-κB activation.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored a series of trifluoromethyl-substituted piperidines and their effects on HepG2 liver cancer cells. The results showed that these compounds could significantly induce apoptosis, with a notable downregulation of Bcl-2 and upregulation of Bax, confirming their potential as anticancer agents .

Study 2: Inflammatory Response Modulation

In another investigation, compounds similar to this compound were tested for their ability to modulate inflammatory responses in RAW264.7 macrophages. The results indicated a significant reduction in TNF-α levels upon treatment with these compounds, suggesting their potential utility in treating inflammatory diseases .

Q & A

Q. Yield Optimization Strategies :

  • Employ anhydrous conditions and inert atmospheres (N₂/Ar) to minimize hydrolysis of the nitrile group.
  • Optimize stoichiometry (1:1.2 molar ratio of nicotinoyl chloride to piperidine) to reduce side products .

Basic: How is the structural identity and purity of this compound validated in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of the piperidine ring (δ 2.5–3.5 ppm, multiplet) and trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) .
    • ¹³C NMR : Verify the nitrile carbon (δ 115–120 ppm) and carbonyl group (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular weight (C₁₃H₁₁F₃N₂O: 284.0872) .
  • HPLC-Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .

Advanced: What strategies are employed to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in reported bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) require:

  • Dose-Response Repetition : Conduct triplicate experiments with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference) .
  • Target Selectivity Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
  • Meta-Analysis : Compare structural analogs (e.g., pyridine-3-carbonitrile derivatives) to identify substituent-dependent activity trends .

Example Data Conflict Resolution :
If one study reports cytotoxicity (IC₅₀ = 10 μM) and another shows no effect, validate using in vitro models with matched cell lines, passage numbers, and assay endpoints (e.g., ATP-based viability vs. apoptosis markers) .

Advanced: How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • QSAR Models : Apply quantitative structure-activity relationship (QSAR) tools like Schrödinger’s QikProp to estimate logP (target ≤3), solubility (≥50 μM), and hERG inhibition risk .
  • Toxicity Prediction : Leverage in silico platforms (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity based on structural alerts (e.g., nitrile group) .

Validation : Cross-reference predictions with in vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability) .

Advanced: What experimental approaches are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify the trifluoromethyl group (e.g., replace with Cl, Br) or piperidine substituents (e.g., methyl, ethyl) to assess impact on target binding .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to identify critical hydrogen bonds/π-π interactions .
  • Free Energy Perturbation (FEP) : Use molecular dynamics simulations (e.g., Desmond) to calculate binding free energy changes upon structural modifications .

Example SAR Finding :
Replacing the nitrile with a carboxylic acid reduces blood-brain barrier penetration (logBB < -1), as predicted by FEP .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity : Primary human hepatocytes or HepG2 cells, assessing ALT/AST release after 24–48 hr exposure .
  • Cardiotoxicity : hERG potassium channel inhibition assays (patch-clamp or FLIPR) to evaluate QT prolongation risk .
  • Genotoxicity : Comet assay or γH2AX foci quantification in HEK293 cells .

Advanced: How can the compound’s stability under physiological conditions be assessed?

Methodological Answer:

  • Plasma Stability : Incubate with human plasma (37°C, 1–24 hr), quantify parent compound via LC-MS/MS .
  • pH Stability : Expose to buffers (pH 1.2–7.4) and monitor degradation by HPLC .
  • Light/Temperature Stress : Store at 40°C/75% RH or under UV light (ICH guidelines) to identify degradation products .

Basic: What spectroscopic techniques characterize the trifluoromethyl group’s electronic effects?

Methodological Answer:

  • ¹⁹F NMR : Chemical shifts (δ -60 to -70 ppm) and coupling constants reveal electron-withdrawing effects and conformational flexibility .
  • IR Spectroscopy : Stretching vibrations (C≡N: ~2250 cm⁻¹; C=O: ~1680 cm⁻¹) confirm functional group integrity .

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